1-(2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-YL)ethanone
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Overview
Description
1-(2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-YL)ethanone is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1-(2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-YL)ethanone typically involves the reaction of 2-bromo-1-(2,5-dimethylphenyl)ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 and C-5 positions. Common reagents include halogens, alkyl halides, and nucleophiles like amines and thiols.
Scientific Research Applications
1-(2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-YL)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Material Science: Its unique structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-YL)ethanone involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-(2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-YL)ethanone can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug used in the treatment of HIV.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug used in cancer treatment.
Tiazofurin: Another antineoplastic drug with a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C14H16N2OS |
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Molecular Weight |
260.36 g/mol |
IUPAC Name |
1-[2-(2,5-dimethylanilino)-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C14H16N2OS/c1-8-5-6-9(2)12(7-8)16-14-15-10(3)13(18-14)11(4)17/h5-7H,1-4H3,(H,15,16) |
InChI Key |
WDMYMUMOUKVZIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=C(S2)C(=O)C)C |
Origin of Product |
United States |
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